1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound with a complex structure that includes multiple halogen atoms and a sulfanylmethyl group
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the use of halogenated benzene derivatives as starting materials. The synthetic route may involve:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.
Sulfurization: Incorporation of the sulfanylmethyl group through reactions with sulfur-containing reagents.
Coupling Reactions: Use of coupling agents to attach the difluorophenyl group to the benzene ring.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include halogenating agents, sulfur-containing reagents, oxidizing agents, reducing agents, and coupling agents. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The halogen atoms and sulfanylmethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be compared with other halogenated benzene derivatives and sulfur-containing compounds. Similar compounds include:
1-Chloro-2-fluorobenzene: A simpler structure with only chlorine and fluorine atoms.
2-Chloro-4-fluorotrifluoromethylbenzene: Contains additional fluorine atoms and a trifluoromethyl group.
2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated compound with different functional groups.
Properties
IUPAC Name |
1-chloro-3-[(3,4-difluorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-10-3-1-2-8(13(10)17)7-18-9-4-5-11(15)12(16)6-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMQANYTIOIJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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